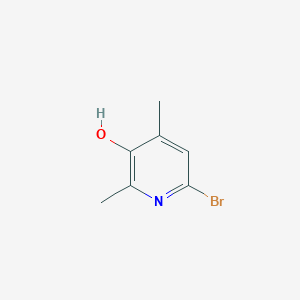

6-Bromo-2,4-dimethylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(8)9-5(2)7(4)10/h3,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMXOYJTFKWRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731528 | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062541-78-9 | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 6 Bromo 2,4 Dimethylpyridin 3 Ol

Direct Bromination Approaches: Regioselectivity and Yield Optimization Strategies

The most straightforward approach to synthesizing 6-Bromo-2,4-dimethylpyridin-3-ol is the direct electrophilic bromination of the precursor, 2,4-dimethylpyridin-3-ol. The success of this method hinges on controlling the regioselectivity of the reaction. The pyridine (B92270) ring is electronically complex; the nitrogen atom is electron-withdrawing and deactivating, while the hydroxyl group is a potent activating, ortho-para directing group. google.com The methyl groups are also weakly activating. In 2,4-dimethylpyridin-3-ol, the positions ortho (2, 4) to the hydroxyl group are already substituted. The para position (6) is therefore the most electronically favored site for electrophilic attack, suggesting that direct bromination should preferentially yield the desired 6-bromo isomer.

However, achieving high selectivity and yield requires careful optimization of the reaction conditions, including the choice of brominating agent and solvent.

Key Research Findings:

Brominating Agents: Various reagents can be employed for the bromination of pyridine derivatives. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and the formation of byproducts. Milder and more selective sources of electrophilic bromine are often preferred. N-bromosuccinimide (NBS) is a solid, easy-to-handle reagent that is widely used for the bromination of activated aromatic and heterocyclic rings. researchgate.net Another potent agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been successfully used for the bromination of dimethylpyridines in strongly acidic media like oleum (B3057394). google.com

Reaction Conditions: The solvent and temperature play a critical role. The reaction can be performed in various solvents, from chlorinated hydrocarbons to strong acids. For instance, the bromination of oxazolo[4,5-b]pyridin-2(3H)-one, a related heterocyclic system, is effectively carried out using NBS in N,N-dimethyl formamide (B127407) (DMF). google.com The use of oleum with DBDMH at elevated temperatures represents a more aggressive approach suitable for less reactive substrates. google.com

Yield Optimization: To maximize the yield of the mono-brominated product, the stoichiometry of the brominating agent is a key parameter. Using a molar ratio of less than one equivalent of the brominating agent relative to the pyridine substrate can help minimize the formation of di-brominated and other side products. google.com

Interactive Table: Comparison of Direct Bromination Conditions for Pyridine Derivatives

| Brominating Agent | Substrate Type | Solvent | Conditions | Key Outcome / Comment | Citation |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Activated Heterocycles | DMF | Room Temp. | High yield for related systems, good control. | google.com |

| N-Bromosuccinimide (NBS) | Ketones | Acid catalyst | Varies | Effective for α-bromination, highlights NBS versatility. | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dimethylpyridine | 65% Oleum | 105°C | Effective for less activated pyridines; requires harsh conditions. | google.com |

| Br₂ | Unsymmetrical Lutidines | CCl₄ | Radical initiator | Used for free-radical side-chain bromination, not ring bromination. | google.com |

Multi-Step Synthesis from Precursor Molecules: Evaluation of Reaction Pathways and Intermediate Derivatization

When direct bromination proves inefficient or non-selective, multi-step synthetic sequences offer greater control. These pathways involve constructing the target molecule from simpler, readily available precursors, allowing for the strategic introduction of functional groups.

Pathway A: Functionalization of a Pre-existing Lutidine Ring

This common strategy begins with a commercially available lutidine (dimethylpyridine) and introduces the required functional groups sequentially. A plausible route starting from 2,4-lutidine could involve:

Nitration: Introduction of a nitro group at the 3-position.

Reduction: Conversion of the nitro group to a primary amine (e.g., 3-amino-2,4-dimethylpyridine) using standard reducing agents like Sn/HCl or catalytic hydrogenation.

Hydroxylation: Conversion of the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Regioselective Bromination: Bromination at the activated 6-position as described in the direct bromination section.

Pathway B: Ring Construction from Acyclic or Brominated Precursors

Alternatively, the pyridine ring itself can be constructed using precursors that already contain some of the necessary functionality.

Hantzsch Pyridine Synthesis: This classic method involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. orgsyn.org To obtain the desired product, a brominated starting material would need to be incorporated into the synthesis.

Synthesis from Brominated Anilines: Many syntheses of brominated quinolines start from bromoanilines. atlantis-press.comresearchgate.net A similar strategy could be adapted for pyridinols, where a brominated aminoprecursor is cyclized to form the core heterocyclic structure.

Amino Group Conversion: A powerful strategy involves synthesizing an aminopyridine and converting the amino group to a bromo group. For example, a patented synthesis of 2,6-dimethyl-4-bromopyridine starts from 4-amino-2,6-lutidine, which undergoes a Sandmeyer-type reaction where the amine is converted to a diazonium salt and subsequently displaced by bromide. patsnap.com Applying this logic, one could synthesize 6-amino-2,4-dimethylpyridin-3-ol and then convert the 6-amino group to the target bromo-substituent.

Intermediate Derivatization: In many multi-step syntheses, the use of protecting groups is essential. For instance, the hydroxyl group of 2,4-dimethylpyridin-3-ol could be protected (e.g., as a benzyl (B1604629) ether) prior to a reaction step that is incompatible with a free hydroxyl group. nih.govmdpi.com This protecting group can be removed in a later step to yield the final product.

| B: Amino Group Conversion | 4-Amino-2,6-lutidine | Diazotization, Sandmeyer Reaction | High-yielding conversion of amino to bromo group. | Requires synthesis of the specific amino-precursor. |

Development of Sustainable and Green Chemistry Protocols for Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to the synthesis of 6-Bromo-2,4-dimethylpyridin-3-ol.

Safer Reagents and Solvents: A primary goal is the replacement of hazardous reagents and solvents. Using solid, manageable brominating agents like NBS instead of highly corrosive and toxic liquid bromine enhances laboratory safety. researchgate.net Furthermore, traditional volatile organic compounds (VOCs) such as toluene (B28343) or dichloromethane (B109758) can be replaced with greener alternatives. nih.gov Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and have a better environmental profile. nih.gov

Energy Efficiency: Alternative energy sources can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis has been shown to produce pyridine derivatives in shorter times (minutes vs. hours) and with higher yields compared to conventional heating methods. nih.gov

Mechanochemistry: Some reactions can be performed with minimal or no solvent using mechanical force (grinding or milling), a technique known as mechanochemistry. This has been successfully applied to the synthesis of related heterocyclic compounds, offering a solvent-free, energy-efficient, and rapid alternative. researchgate.net

Process Intensification and Scale-Up Investigations for Efficient Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges, including heat management, reaction control, and safety. Process intensification (PI) is a chemical engineering discipline that aims to develop smaller, cleaner, safer, and more energy-efficient technologies. escholarship.org

Continuous Flow Reactors: A key PI technology is the use of micro- or milli-reactors for continuous flow synthesis. youtube.com For potentially hazardous and highly exothermic reactions like bromination, flow reactors offer substantial advantages over traditional batch reactors. Their high surface-area-to-volume ratio allows for superior temperature control, preventing thermal runaways and the formation of temperature-dependent byproducts. youtube.com This precise control often leads to higher yields and product purity.

Improved Safety and Mixing: The small internal volume of flow reactors means that only a small amount of hazardous material is reacting at any given moment, significantly reducing the risk associated with exothermic events or unstable intermediates. The mixing in these systems is also highly efficient, ensuring reaction homogeneity and consistent product quality, which is crucial for scale-up.

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2,4 Dimethylpyridin 3 Ol

Halogen Atom Manipulation: Reductive Debromination and Nucleophilic Substitution Strategies

The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for a variety of chemical modifications, including its removal or replacement by other functional groups.

Reductive Debromination:

The selective removal of the bromine atom, a process known as reductive debromination, can be achieved through catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.nettcichemicals.com The process generally proceeds under mild conditions and is tolerant of other functional groups on the pyridine ring. Transfer hydrogenation, utilizing hydrogen donors like formic acid or its salts in the presence of a transition metal catalyst, presents an alternative and often milder method for achieving debromination. rsc.orgliv.ac.uk

Nucleophilic Substitution Strategies:

The bromine atom on the electron-deficient pyridine ring is susceptible to replacement by various nucleophiles. One of the most powerful methods for forming carbon-nitrogen bonds at this position is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the reaction of 6-Bromo-2,4-dimethylpyridin-3-ol with a wide range of primary and secondary amines to furnish the corresponding 6-amino-2,4-dimethylpyridin-3-ol derivatives. chemspider.comnih.govrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, palladium-catalyzed coupling reactions like the Suzuki coupling can be employed to form new carbon-carbon bonds by reacting the bromo-pyridine with organoboron reagents.

| Reaction | Reagents and Conditions | Product |

| Reductive Debromination | H₂, Pd/C, solvent (e.g., ethanol) | 2,4-dimethylpyridin-3-ol |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene) | 6-(Alkyl/Aryl)amino-2,4-dimethylpyridin-3-ol |

Functionalization of the Hydroxyl Group: O-Alkylation, O-Acylation, and Esterification Reactions

The hydroxyl group at the 3-position is a versatile site for introducing a variety of functional groups through alkylation, acylation, and esterification.

O-Alkylation:

The Williamson ether synthesis is a classic and effective method for the O-alkylation of the hydroxyl group. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding 3-alkoxy-6-bromo-2,4-dimethylpyridine. masterorganicchemistry.comyoutube.com

O-Acylation and Esterification:

The hydroxyl group can be readily acylated to form esters using acyl chlorides or acid anhydrides. youtube.comwizeprep.com These reactions are often carried out in the presence of a base, such as pyridine, which acts as a nucleophilic catalyst and also scavenges the HCl or carboxylic acid byproduct. reddit.comstackexchange.com For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 6-bromo-2,4-dimethylpyridin-3-yl acetate. Esterification can also be achieved by reacting with a carboxylic acid under acidic conditions, often with continuous removal of water to drive the equilibrium towards the product. google.comgoogle.comarkat-usa.orglibretexts.org

| Reaction | Reagents and Conditions | Product |

| O-Alkylation (Williamson) | 1. NaH, solvent (e.g., THF); 2. Alkyl halide (R-X) | 3-Alkoxy-6-bromo-2,4-dimethylpyridine |

| O-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), pyridine, solvent (e.g., CH₂Cl₂) | 6-Bromo-2,4-dimethylpyridin-3-yl alkanoate |

| Esterification | Carboxylic acid (RCOOH), acid catalyst (e.g., H₂SO₄), heat | 6-Bromo-2,4-dimethylpyridin-3-yl alkanoate |

Electrophilic Aromatic Substitution on the Pyridine Ring (excluding bromination)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups like the hydroxyl and methyl groups can facilitate such reactions under specific conditions. The directing effects of the existing substituents play a crucial role in determining the position of substitution.

Nitration and Sulfonation:

Nitration of the pyridine ring can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The hydroxyl and methyl groups are ortho, para-directing, while the bromo group is also ortho, para-directing but deactivating. The nitrogen atom of the pyridine ring is deactivating and meta-directing. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at positions not occupied by the existing groups.

Sulfonation can be accomplished by heating the compound with fuming sulfuric acid (oleum). vulcanchem.comwikipedia.orgrsc.org Similar to nitration, the position of sulfonation will be influenced by the combined directing effects of the substituents.

Friedel-Crafts Reactions:

Direct Friedel-Crafts acylation and alkylation of pyridines are generally challenging. nih.govyoutube.compearson.comlibretexts.org The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the nitrogen atom, further deactivating the ring towards electrophilic attack. youtube.com However, under certain conditions or with specific catalysts, acylation might be possible, likely at the position most activated by the hydroxyl and methyl groups.

| Reaction | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-6-bromo-2,4-dimethylpyridin-3-ol |

| Sulfonation | SO₃, H₂SO₄ (oleum) | 6-Bromo-2,4-dimethylpyridin-3-ol-x-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | (Position of substitution is uncertain and may not proceed easily) |

Oxidative and Reductive Transformations of the Pyridine Nucleus and Alkyl Substituents

Oxidative Transformations:

The methyl groups at the 2- and 4-positions can be oxidized to carboxylic acids under strong oxidizing conditions. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic or acidic medium, followed by acidification. libretexts.orgpsu.eduyoutube.com This would yield the corresponding bromo-hydroxypyridine dicarboxylic acid.

Reductive Transformations:

The pyridine nucleus can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. acs.orgresearchgate.netrsc.orgclockss.orgnih.govresearchgate.netresearchgate.netcjcatal.com This transformation typically requires more forcing conditions than the reduction of an alkene, often involving catalysts such as platinum oxide (PtO₂), rhodium, or ruthenium under hydrogen pressure. researchgate.netrsc.orgcjcatal.com The resulting 6-bromo-2,4-dimethylpiperidin-3-ol would be a saturated heterocyclic system with multiple stereocenters. Transfer hydrogenation can also be an effective method for the reduction of the pyridine ring. rsc.orgliv.ac.uk

| Reaction | Reagents and Conditions | Product |

| Methyl Group Oxidation | KMnO₄, base or acid, heat | 6-Bromo-3-hydroxypyridine-2,4-dicarboxylic acid |

| Pyridine Ring Reduction | H₂, catalyst (e.g., PtO₂, Rh/C, Ru/C), high pressure, heat | 6-Bromo-2,4-dimethylpiperidin-3-ol |

Applications of 6 Bromo 2,4 Dimethylpyridin 3 Ol in Advanced Organic Synthesis

Utilization as a Key Building Block for the Construction of Complex Heterocyclic Scaffolds

The strategic positioning of the bromo, hydroxyl, and methyl groups on the pyridine (B92270) ring makes 6-bromo-2,4-dimethylpyridin-3-ol a valuable precursor for synthesizing intricate heterocyclic systems. The hydroxyl group can be readily converted into other functionalities, and the bromine atom serves as a key handle for introducing molecular diversity through cross-coupling reactions. This dual reactivity allows for the controlled, stepwise assembly of complex scaffolds that are often found in biologically active compounds.

Role in Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and 6-bromo-2,4-dimethylpyridin-3-ol is a well-suited substrate for these transformations. mdpi.com The carbon-bromine bond at the 6-position of the pyridine ring is particularly amenable to reactions that form new carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the backbones of many organic molecules. rhhz.net

Suzuki-Miyaura Coupling: Precursor Conversion to Boronic Acid Derivatives and Reaction Optimization

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org In this context, 6-bromo-2,4-dimethylpyridin-3-ol can be transformed into its corresponding boronic acid or boronate ester. This is typically done through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via a palladium-catalyzed borylation. The resulting pyridinylboronic acid derivative can then be coupled with various aryl or vinyl partners to create more complex molecules. beilstein-journals.orgnih.gov

Optimizing the Suzuki-Miyaura reaction often involves careful selection of the palladium catalyst, ligands, base, and solvent to achieve high yields and selectivity. For instance, using bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the catalytic cycle. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Reaction Parameters

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine |

| Base | Potassium Carbonate |

| Solvent | Toluene (B28343)/Water |

| Reactants | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dimethylpyridin-3-ol, Aryl Halide |

Note: The conditions provided are for illustrative purposes and can be adapted based on the specific substrates.

Other Cross-Coupling Methodologies: Sonogashira, Negishi, and Buchwald-Hartwig Coupling Applications

The reactivity of the bromine atom in 6-bromo-2,4-dimethylpyridin-3-ol also allows for its use in other significant cross-coupling reactions:

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, forms a carbon-carbon bond between the pyridine ring and a terminal alkyne. It is a key method for synthesizing alkynyl-substituted pyridines, which are important intermediates for various functional materials and heterocyclic compounds. researchgate.netscirp.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the brominated pyridine in the presence of a palladium or nickel catalyst. nih.gov This reaction is valued for its high tolerance of various functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. 6-Bromo-2,4-dimethylpyridin-3-ol can be reacted with a wide range of amines to produce 6-aminopyridine derivatives, which are common structural motifs in many pharmaceuticals.

Synthesis of Fused Polycyclic and Bridged Ring Systems, e.g., Furo[3,2-b]pyridines

The specific arrangement of functional groups in 6-bromo-2,4-dimethylpyridin-3-ol makes it a suitable starting material for constructing fused ring systems like furo[3,2-b]pyridines. nih.gov A common synthetic strategy involves initial modification of the hydroxyl group, for example, by alkylation with a propargyl group. Subsequent intramolecular cyclization, often facilitated by a transition metal catalyst, leads to the formation of the fused furan (B31954) ring, yielding the desired furo[3,2-b]pyridine (B1253681) core. nih.gov

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Derivatives of 6-bromo-2,4-dimethylpyridin-3-ol serve as important intermediates in the development of new pharmaceuticals and agrochemicals. The ease with which various substituents can be introduced at the 6-position via cross-coupling reactions allows for the creation of large libraries of related compounds. These libraries can then be screened to identify molecules with desirable biological activities and to study structure-activity relationships. This approach is instrumental in discovering new lead compounds for drug development and for creating novel, effective herbicides, insecticides, and fungicides.

Coordination Chemistry and Ligand Properties of 6 Bromo 2,4 Dimethylpyridin 3 Ol

Investigation of Chelation Modes and Metal Complex Formation with Transition Metals

While specific studies on the chelation of 6-Bromo-2,4-dimethylpyridin-3-ol are not extensively documented in publicly available literature, the coordination behavior of this ligand can be inferred from the well-established chemistry of related 3-hydroxypyridine and pyridin-4-one derivatives. These compounds are known to act as versatile ligands for a variety of transition metals.

The 3-hydroxypyridine scaffold offers two primary coordination sites: the pyridinic nitrogen and the deprotonated hydroxyl group. This allows for the formation of stable chelate rings with metal ions. The substituents on the pyridine (B92270) ring, namely the bromo and dimethyl groups in 6-Bromo-2,4-dimethylpyridin-3-ol, are expected to play a significant role in the stability and structure of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can influence the pKa of the hydroxyl group and the basicity of the pyridine nitrogen, thereby affecting the ligand's binding affinity for different metal ions. The methyl groups, on the other hand, introduce steric hindrance that can dictate the coordination geometry around the metal center.

The formation of metal complexes with substituted 3-hydroxypyridin-4-one aza scorpiand derivatives has been studied, revealing the formation of various stoichiometries, including 1:2, 2:2, 4:3, 1:1, and 2:1 Cu(II)/ligand complexes. nih.gov This suggests that 6-Bromo-2,4-dimethylpyridin-3-ol could also form a range of complexes with varying metal-to-ligand ratios depending on the reaction conditions and the specific transition metal used. The pyridinone moieties in these related ligands have been shown to be directly involved in metal coordination. nih.gov

The versatility of the pyridine motif in transition metal chemistry is well-documented, with pyridine derivatives being explored for the ligation of various metals, including Au(III). acs.org The electronic and steric effects of substituents on the pyridine ring have been shown to modulate the catalytic activity of the resulting metal complexes. acs.org Therefore, the bromo and dimethyl substituents of 6-Bromo-2,4-dimethylpyridin-3-ol are anticipated to fine-tune the electronic and steric properties of its metal complexes.

Structural Characterization of Metal Complexes Utilizing 6-Bromo-2,4-dimethylpyridin-3-ol as a Ligand

For related pyridine-based ligands, X-ray diffraction studies have been instrumental in establishing the coordination environment around the metal center. For instance, in Pd(II) complexes with various pyridine ligands, detailed crystallographic studies have revealed the influence of substituents on the physicochemical properties of the coordination compounds. nih.gov Similarly, the crystal structures of indium halide complexes with 4-methylpyridine have been determined, showing octahedral geometries. nasa.gov

The structural analysis of metal complexes with metal-binding isosteres of picolinic acid has demonstrated that these ligands coordinate in a bidentate fashion, leading to distorted octahedral geometries around the metal ions. nih.gov The bite angles and bond distances in these complexes are influenced by the rigidity of the heterocyclic ligand. nih.gov It is plausible that 6-Bromo-2,4-dimethylpyridin-3-ol would also act as a bidentate ligand, coordinating through the pyridine nitrogen and the oxygen of the deprotonated hydroxyl group to form a stable chelate ring. The resulting coordination geometry would likely be influenced by the steric bulk of the methyl groups and the electronic effects of the bromo substituent.

The table below provides a hypothetical overview of expected structural features for transition metal complexes of 6-Bromo-2,4-dimethylpyridin-3-ol, based on data from related structures.

| Metal Ion | Expected Coordination Geometry | Potential Stoichiometry (M:L) | Key Structural Features |

| Cu(II) | Distorted Octahedral / Square Planar | 1:1, 1:2 | Jahn-Teller distortion may be present. Bidentate chelation through N and O. |

| Ni(II) | Octahedral / Square Planar | 1:2 | Geometry dependent on other ligands present. |

| Co(II) | Octahedral / Tetrahedral | 1:2 | Geometry influenced by steric hindrance from methyl groups. |

| Fe(III) | Octahedral | 1:2, 1:3 | High-spin or low-spin state depending on the ligand field strength. |

| Pd(II) | Square Planar | 1:2 | Typical geometry for d8 metal ions. |

| Ru(II) | Octahedral | 1:2 | Potential for interesting photophysical properties. |

Catalytic Applications of Metal Complexes Derived from 6-Bromo-2,4-dimethylpyridin-3-ol

Transition metal complexes are widely utilized as catalysts in a vast array of organic transformations. Pyridine and its derivatives are common ligands in homogeneous catalysis, where they can stabilize the metal center and influence its catalytic activity. researchgate.net While specific catalytic applications of metal complexes derived from 6-Bromo-2,4-dimethylpyridin-3-ol have not been reported, the structural and electronic features of this ligand suggest potential for use in various catalytic reactions.

The electron density of pyridine ligands has been shown to modulate the catalytic activity of Au(III) complexes in reactions such as propargyl ester cyclopropanation. acs.org The presence of both electron-withdrawing (bromo) and electron-donating (methyl) groups on the pyridine ring of 6-Bromo-2,4-dimethylpyridin-3-ol could allow for fine-tuning of the electronic properties of the metal center, which is a key aspect in catalyst design.

Palladium(II) complexes with pyridine ligands have demonstrated efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The functionalization of the pyridine ligand with either electron-withdrawing or electron-donating groups can significantly alter the physicochemical properties and, consequently, the catalytic performance of the palladium complexes. nih.gov This suggests that palladium complexes of 6-Bromo-2,4-dimethylpyridin-3-ol could be active in similar cross-coupling reactions.

Furthermore, iron(III) complexes of multidentate pyridinyl ligands have been shown to catalyze the direct hydroxylation of benzene to phenol. researchgate.net The reactivity of these iron complexes correlates with their reduction potentials, which are influenced by the ligand environment. researchgate.net Given the ability of the pyridin-3-ol moiety to stabilize higher oxidation states of metal ions, complexes of 6-Bromo-2,4-dimethylpyridin-3-ol with iron or other redox-active metals could be investigated for oxidation catalysis.

The table below summarizes potential catalytic applications for metal complexes of 6-Bromo-2,4-dimethylpyridin-3-ol based on the known reactivity of related pyridine-containing catalysts.

| Catalytic Reaction | Potential Metal Center | Rationale |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pd(II), Ni(II) | Pyridine ligands are known to be effective in stabilizing these catalytic species. Substituents can tune reactivity. nih.gov |

| Oxidation/Hydroxylation Reactions | Fe(III), Ru(II/III), Mn(II/III) | The ligand could stabilize higher oxidation states required for these transformations. researchgate.net |

| Hydrogenation/Transfer Hydrogenation | Ru(II), Ir(III), Rh(I) | Pyridine-based ligands are common in catalysts for these reactions. |

| Cyclization/Annulation Reactions | Au(III), Pt(II) | The electronic properties of the ligand can be tuned to influence the Lewis acidity of the metal center. acs.org |

Self-Assembly and Supramolecular Chemistry with Metal Ions

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. Metal ions play a crucial role in supramolecular assembly, acting as "glue" to direct the formation of well-defined, complex architectures. The directionality and strength of metal-ligand coordination bonds make them ideal for the construction of discrete supramolecular structures or extended coordination polymers.

Pyridine-based ligands are extensively used in the construction of metallo-supramolecular assemblies due to their well-defined coordination vectors. rsc.orgnih.gov While there is no specific research on the self-assembly of 6-Bromo-2,4-dimethylpyridin-3-ol with metal ions, its structural features suggest it could be a valuable building block in supramolecular chemistry.

The bidentate chelating nature of 6-Bromo-2,4-dimethylpyridin-3-ol, combined with the potential for intermolecular interactions such as hydrogen bonding (via the hydroxyl group, if not deprotonated) and halogen bonding (via the bromo group), could lead to the formation of intricate supramolecular structures. The steric bulk of the methyl groups could also play a role in directing the self-assembly process, potentially favoring the formation of discrete polynuclear cages or clusters over extended polymeric networks.

For example, bis(1,2,3-triazolyl)pyridine macrocycles have been shown to undergo self-assembly with transition metal ions to form ML2 complexes. rsc.org In the solid state, palladium(II) complexes of these macrocycles can form unusual "chain of dimers" structures assembled through a combination of metal coordination, hydrogen bonding, and short metal-metal contacts. rsc.org This highlights the potential for multi-component assembly driven by various non-covalent interactions.

Computational and Theoretical Investigations of 6 Bromo 2,4 Dimethylpyridin 3 Ol

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 6-Bromo-2,4-dimethylpyridin-3-ol. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on closely related isomers, such as 2-Bromo-3-hydroxy-6-methyl pyridine (B92270), provides significant insight into the expected electronic structure and properties. researchgate.netjocpr.com

Studies utilizing the B3LYP functional with a 6-311G(d,p) basis set have been performed to optimize the geometry and calculate the electronic properties of such pyridinol derivatives. researchgate.net The optimized structure reveals the distribution of bond lengths and angles, forming the basis for further computational analysis. researchgate.netresearchgate.net

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. jocpr.com For the related isomer 2-Bromo-3-hydroxy-6-methyl pyridine, the HOMO and LUMO energies were calculated to be -0.24189 a.u. and -0.04354 a.u., respectively, leading to an energy gap of 5.395 eV. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This visualization helps identify electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers), predicting how the molecule will interact with other reagents. jocpr.com

Furthermore, these computational methods can predict spectroscopic properties. Calculated vibrational frequencies, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov For instance, in a study of 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were calculated in the range of 2923-3578 cm⁻¹, and ring deformations were identified near 1549 and 1574 cm⁻¹. jocpr.com Such predictions are invaluable for interpreting experimental data and confirming molecular structure.

Table 1: Calculated Electronic Properties for 2-Bromo-3-hydroxy-6-methyl pyridine (Isomer of the title compound)

| Parameter | Value | Reference |

|---|---|---|

| Method | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| Total Energy (a.u.) | -2936.4687 | researchgate.net |

| HOMO Energy (a.u.) | -0.24189 | researchgate.net |

| LUMO Energy (a.u.) | -0.04354 | researchgate.net |

| HOMO-LUMO Gap (eV) | 5.39512 | researchgate.net |

| Dipole Moment (Debye) | 1.9384 | jocpr.com |

Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a method to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a molecule like 6-Bromo-2,4-dimethylpyridin-3-ol, MD simulations could elucidate its conformational landscape by sampling different rotational states of its substituent groups (methyl and hydroxyl). This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the compound in a solvent, such as water, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group of the pyridinol and surrounding water molecules. The stability and geometry of these interactions are critical for predicting the compound's solubility and transport properties.

Molecular Docking and Receptor Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz This method is central to drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 6-Bromo-2,4-dimethylpyridin-3-ol, to a macromolecular target, typically a protein receptor. csfarmacie.cz

The pyridine ring and its derivatives are common scaffolds in medicinal chemistry. jocpr.com For example, imidazo[4,5-b]pyridine derivatives have been investigated as potential antiviral and anti-neuroinflammatory agents. researchgate.net Docking studies on such compounds help to rationalize their biological activity by revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) within the receptor's active site. researchgate.net

A hypothetical docking study of 6-Bromo-2,4-dimethylpyridin-3-ol would involve:

Obtaining the 3D structure of a relevant biological target (e.g., a kinase, a receptor).

Generating a low-energy 3D conformation of the ligand.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the receptor's binding pocket.

Scoring the resulting poses to estimate the binding affinity (e.g., in kcal/mol).

For instance, the Arylhydrocarbon Receptor (AhR) has been identified as a potential target in breast cancer, and docking studies have been used to understand how novel ligands bind to it. nih.gov Given the structural elements of 6-Bromo-2,4-dimethylpyridin-3-ol (a hydrogen bond donor/acceptor in the -OH group, a halogen atom, and an aromatic system), it could be docked into various enzyme active sites to explore its potential as an inhibitor or modulator. The results would guide the synthesis of more potent and selective analogues.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a highly effective method for elucidating the mechanisms of chemical reactions at the electronic level. researchgate.net By mapping the potential energy surface of a reaction, DFT can be used to identify reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies, which determine the reaction kinetics.

For 6-Bromo-2,4-dimethylpyridin-3-ol, DFT studies could be applied to investigate its synthesis or its reactivity in various chemical transformations. For example, the mechanism for the bromination of the 2,4-dimethylpyridin-3-ol precursor could be computationally modeled. This would involve locating the transition state structure for the electrophilic aromatic substitution and calculating the energy barrier for the reaction to proceed.

DFT is also used to study the antiradical and antioxidant potential of molecules. mdpi.com By calculating bond dissociation enthalpies (BDE), DFT can predict the ease with which the hydroxyl group's hydrogen atom can be donated to scavenge free radicals. mdpi.com Comparing the O-H BDE of 6-Bromo-2,4-dimethylpyridin-3-ol to known antioxidants would provide a theoretical measure of its potential antioxidant activity. Such studies consider different mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to provide a comprehensive picture of the molecule's reactive behavior. mdpi.com

Structure-Reactivity and Structure-Property Relationship (SRP) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models rely on calculating a set of numerical descriptors that encode structural, electronic, and physicochemical features of the molecules. nih.gov

For a series of substituted pyridinol analogs related to 6-Bromo-2,4-dimethylpyridin-3-ol, a QSAR/QSPR model could be developed to predict a specific endpoint, such as cytotoxicity against a cancer cell line or inhibitory concentration (IC50) against an enzyme. nih.govnih.gov

The process involves:

Generating a dataset of compounds with known activities/properties.

Calculating a wide range of theoretical descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model. nih.gov

Validating the model internally (e.g., using leave-one-out cross-validation) and externally with a test set of compounds. nih.gov

Theoretical descriptors derived from quantum chemical calculations are central to robust QSAR/QSPR models. These can include electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges), constitutional descriptors (molecular weight), and topological descriptors. nih.gov For example, a QSAR study on nitrogen-mustard compounds found that the "Min electrophilicity reactivity index for a C atom" was a critical descriptor influencing compound activity. nih.gov By calculating such descriptors for 6-Bromo-2,4-dimethylpyridin-3-ol, it could be included in such a model to predict its activity and guide future synthetic efforts.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,4 Dimethylpyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-Nuclear Analysis and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. A multi-nuclear analysis, primarily focusing on ¹H and ¹³C NMR, would provide a detailed map of the carbon-hydrogen framework of 6-Bromo-2,4-dimethylpyridin-3-ol.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic proton, the two methyl groups, and the hydroxyl proton. The sole aromatic proton at the C5 position is expected to appear as a singlet, with its chemical shift influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The two methyl groups at the C2 and C4 positions would also likely appear as singlets, with their chemical shifts being slightly different due to their positions relative to the other substituents. The hydroxyl proton signal would be a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals for the six carbon atoms of the pyridine (B92270) ring and the two methyl groups. The chemical shifts of the ring carbons would be diagnostic of the substituent effects. The carbon bearing the bromine atom (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the hydroxyl group (C3) would show a downfield shift. The carbons bearing the methyl groups (C2 and C4) and the remaining ring carbon (C5) would have chemical shifts determined by the cumulative electronic effects of all substituents.

Dynamic Studies: Temperature-dependent NMR studies could provide insights into dynamic processes such as tautomerism (keto-enol forms) or restricted rotation around the C-O bond, although significant barriers are not expected for the latter. Proton exchange of the hydroxyl group with a protic solvent could be observed through changes in the line shape of the OH signal.

Hypothetical ¹H and ¹³C NMR Data for 6-Bromo-2,4-dimethylpyridin-3-ol

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | 2.3 - 2.5 | 18 - 22 |

| -CH₃ (at C4) | 2.2 - 2.4 | 16 - 20 |

| -OH | 4.5 - 6.0 (broad s) | - |

| H (at C5) | 7.0 - 7.3 | 120 - 125 |

| C2 | - | 150 - 155 |

| C3 | - | 155 - 160 |

| C4 | - | 140 - 145 |

| C6 | - | 110 - 115 |

High-Resolution Mass Spectrometry (HRMS): Fragmentation Pathway Analysis and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Exact Mass Determination: HRMS would provide the exact mass of the molecular ion of 6-Bromo-2,4-dimethylpyridin-3-ol. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). This isotopic signature would also be present in all bromine-containing fragments.

Fragmentation Pathway Analysis: Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pathways can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for brominated heterocyclic compounds include the loss of the bromine atom as a radical, leading to a prominent peak. Other likely fragmentations would involve the loss of a methyl radical, carbon monoxide from the hydroxylated ring, or hydrogen cyanide. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Hypothetical HRMS Fragmentation Data for 6-Bromo-2,4-dimethylpyridin-3-ol

| Fragment Ion | Proposed Structure / Loss | Hypothetical m/z | Isotopic Pattern |

| [M]⁺ | Molecular Ion | 202.99/204.99 | Present |

| [M-Br]⁺ | Loss of Bromine radical | 124.07 | Absent |

| [M-CH₃]⁺ | Loss of Methyl radical | 187.97/189.97 | Present |

| [M-CO]⁺ | Loss of Carbon Monoxide | 174.99/176.99 | Present |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 175.98/177.98 | Present |

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a detailed fingerprint of the functional groups present.

Functional Group Characterization: The IR spectrum of 6-Bromo-2,4-dimethylpyridin-3-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations would likely be observed in the 1200-1400 cm⁻¹ range. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Vibrational Mode Assignments: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br stretch may also be more easily observed in the Raman spectrum. A detailed analysis of both IR and Raman spectra would allow for the assignment of the fundamental vibrational modes of the molecule.

Hypothetical Vibrational Spectroscopy Data for 6-Bromo-2,4-dimethylpyridin-3-ol

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Aliphatic C-H Stretch | 2900-3000 | Strong |

| C=C / C=N Ring Stretch | 1400-1600 | Strong |

| C-O Stretch / O-H Bend | 1200-1400 | Medium |

| C-Br Stretch | 500-650 | Strong |

Single-Crystal X-ray Diffraction: Determination of Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 6-Bromo-2,4-dimethylpyridin-3-ol could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the compound. The planarity of the pyridine ring and the orientation of the substituents would be unequivocally determined.

Advanced Spectroscopic Techniques: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 6-Bromo-2,4-dimethylpyridin-3-ol is expected to show absorptions in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the substituted pyridine ring. The exact position and intensity of the absorption maxima would be influenced by the combination of the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom, as well as the solvent polarity.

Fluorescence Spectroscopy: Many hydroxypyridine derivatives are known to be fluorescent. nih.gov The fluorescence properties of 6-Bromo-2,4-dimethylpyridin-3-ol would depend on its ability to emit light after being electronically excited. The emission spectrum would typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the excited-state dynamics. The pH of the solution could significantly affect both the absorption and fluorescence spectra due to the potential for protonation or deprotonation of the hydroxyl group and the ring nitrogen. nih.gov

Exploration of Biological Activities and Mechanistic Insights of 6 Bromo 2,4 Dimethylpyridin 3 Ol Non Clinical Focus

In Vitro Enzyme Inhibition or Activation Studies and Kinetic Analysis

Direct studies detailing the in vitro enzyme inhibition or activation profile and kinetic parameters for 6-Bromo-2,4-dimethylpyridin-3-ol are not prominently available in the current scientific literature. However, research on structurally similar compounds, particularly those containing a brominated ring system or a pyridine (B92270) core, demonstrates significant interaction with various enzymes. These studies provide a foundation for understanding the potential enzymatic interactions of 6-Bromo-2,4-dimethylpyridin-3-ol.

For instance, derivatives of 6-bromoandrostenedione (B29461) have been investigated as inhibitors of aromatase, a key enzyme in steroidogenesis. These studies offer insights into how the bromo-substituent can influence enzyme binding and inactivation. One such study synthesized 2,2-dimethyl and 2-methyl derivatives of 6-bromoandrostenedione to probe the mechanism of aromatase inactivation. nih.gov The results showed that while the 2,2-dimethyl-6β- and 6α-bromo steroids were potent inhibitors with Kᵢ values of 14 nM and 10 nM respectively, they did not cause the time-dependent inactivation characteristic of suicide substrates. nih.gov In contrast, 2-methyl-1,4-diene steroids, including a 6α-bromide, did exhibit time-dependent inactivation, suggesting that steric hindrance around the A-ring can modulate the mechanism of inhibition. nih.gov

These findings highlight that the presence and position of a bromine atom, in conjunction with other substituents on a core scaffold, are critical in determining the nature and kinetics of enzyme inhibition.

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

| Compound/Derivative | Target Enzyme | Inhibition Data | Study Focus |

|---|---|---|---|

| 2,2-dimethyl-6β-bromoandrostenedione | Aromatase | Kᵢ = 14 nM | Potent, but not a time-dependent inactivator. nih.gov |

| 2,2-dimethyl-6α-bromoandrostenedione | Aromatase | Kᵢ = 10 nM | Extremely powerful inhibitor. nih.gov |

| 2-methyl-6α-bromo-1,4-diene steroid | Aromatase | k_inact = 0.071 min⁻¹ | Time-dependent inactivation in a suicide manner. nih.gov |

Molecular Target Identification and Ligand-Receptor Interaction Mechanisms

Specific molecular targets for 6-Bromo-2,4-dimethylpyridin-3-ol have not been explicitly identified in the reviewed literature. Nevertheless, computational and experimental studies on analogous pyridine derivatives offer valuable predictions regarding potential interaction mechanisms and target classes.

In a different context, a study of bis-triazolyl-pyridine derivatives revealed their ability to interact with noncanonical DNA structures, specifically G-quadruplexes (G4s) and i-motifs (iMs). mdpi.com Through techniques like circular dichroism, NMR, and fluorescence spectroscopy, researchers identified molecules that could simultaneously stabilize G4 structures while destabilizing iMs, both in vitro and within living cells. mdpi.com This suggests that pyridine-based scaffolds can be designed to target nucleic acid structures, a mechanism distinct from typical protein-ligand interactions. These findings open the possibility that 6-Bromo-2,4-dimethylpyridin-3-ol could interact with similar biological macromolecules.

Evaluation of Antimicrobial and Antifungal Efficacy in Laboratory Culture Systems

While specific antimicrobial data for 6-Bromo-2,4-dimethylpyridin-3-ol is not available, the broader class of pyridine derivatives has been extensively studied for antibacterial and antifungal properties. The inclusion of a pyridine ring is a common feature in many antimicrobial agents. nih.gov

For example, a series of pyridinium (B92312) salts were synthesized and tested against various microbial strains. The results indicated that the length of an N-alkyl side chain on the pyridinium ring significantly influences antimicrobial activity, with longer chains generally showing greater potency. mdpi.com One compound in the series, bearing a 3-phenylpropyl chain, was particularly active against all tested bacteria and fungi. mdpi.com This suggests that the lipophilicity and steric bulk of substituents are key determinants of efficacy.

Another study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which were evaluated for their activity against a panel of Gram-positive bacteria. Several of these compounds demonstrated strong antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic linezolid. nih.gov The research found that modifications to the C-ring of the structure led to improved antibacterial effects against strains like Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

These studies collectively underscore the potential of the pyridine scaffold as a platform for developing new antimicrobial and antifungal agents. The efficacy is highly dependent on the nature and position of various substituents on the pyridine ring.

Table 2: Antimicrobial and Antifungal Activity of Representative Pyridine Derivatives

| Compound/Derivative Class | Test Organism(s) | Key Findings (MIC values) | Reference |

|---|---|---|---|

| Pyridinium salts with varying N-alkyl chains | S. aureus, E. coli, P. aeruginosa, C. albicans | Compounds with longer side chains (e.g., 3-phenylpropyl) showed the highest activity. | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis | Several compounds (21b, 21d, 21e, 21f) exhibited strong activity similar to linezolid. | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Derivatives with nitro and dimethoxy substituents were most active, comparable to fluconazole (B54011) and norfloxacin. | nih.gov |

Antioxidant and Radical Scavenging Activity Investigations

The antioxidant potential of 6-Bromo-2,4-dimethylpyridin-3-ol can be inferred from studies on related pyridinol and brominated phenolic compounds. The 3-pyridinol moiety is a key pharmacophore known for its chain-breaking antioxidant activity, similar to the phenolic group in Vitamin E (α-tocopherol).

A detailed kinetic study of 3-pyridinol derivatives demonstrated their exceptional capacity to quench peroxyl radicals, with some tellurium-containing analogues exhibiting rate constants as high as 1 x 10⁷ M⁻¹s⁻¹, significantly outperforming α-tocopherol. researchgate.netnih.gov These compounds were also found to be catalytically regenerable in the presence of thiol-reducing agents, making them highly efficient multifunctional antioxidants. researchgate.netnih.gov The position of substituents relative to the hydroxyl group was found to be critical, with ortho-substituted compounds showing superior activity. nih.gov

Furthermore, research into cytoprotective pyridinol analogues has shown their ability to mitigate lipid peroxidation and scavenge reactive oxygen species (ROS), thereby preserving mitochondrial function. nih.gov Studies on brominated flavonoids have also indicated that the introduction of a bromine atom can enhance the intrinsic antioxidant activity of the parent molecule. researchgate.net The bromine atom is considered a radical scavenger group, and its inclusion can lead to derivatives with greater efficacy in neutralizing free radicals. researchgate.net

Given that 6-Bromo-2,4-dimethylpyridin-3-ol contains both the critical 3-pyridinol structure and a bromine substituent, it is plausible that it possesses significant antioxidant and radical scavenging properties.

Table 3: Antioxidant Properties of Related Pyridinol Compounds

| Compound Class | Assay/Activity Measured | Key Findings | Reference |

|---|---|---|---|

| Tellurium-containing 3-pyridinols | Inhibition of styrene (B11656) autoxidation | Quenched peroxyl radicals more efficiently than α-tocopherol (k_inh up to 1 x 10⁷ M⁻¹s⁻¹). | researchgate.netnih.gov |

| Cytoprotective pyridinol analogues | Lipid peroxidation and ROS scavenging | Preserved mitochondrial membrane potential and supported ATP synthesis. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Analogues

While specific SAR studies on 6-Bromo-2,4-dimethylpyridin-3-ol are not documented, research on related pyridine and brominated heterocyclic systems provides a framework for the rational design of bioactive analogues. These studies reveal how systematic structural modifications influence biological activity.

Research on the antiproliferative activity of various pyridine derivatives has shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance activity, whereas bulky groups or certain halogen atoms may decrease it. nih.gov This highlights the importance of electronic and steric factors in receptor binding.

In the context of antibacterial drug design, SAR studies on pyridine-derived analogues of bedaquiline (B32110) revealed that mono-substituted phenylpyridine analogues with electron-withdrawing groups were generally more potent. nih.gov Specifically, fluoro-derivatives outperformed chloro-analogues, and while ortho, meta, and para positions for the halogen were tolerated, adding a second substituent was detrimental to activity. nih.gov This demonstrates a fine balance between lipophilicity, electronic properties, and molecular size.

Furthermore, studies on 6-bromoandrostenedione derivatives as aromatase inhibitors showed that the introduction of methyl groups at the C2 position drastically altered the inactivation mechanism, indicating that even small structural changes can have profound effects on the interaction with an enzyme's active site. nih.gov The reactivity of bromine atoms in brominated pyridines is also a key consideration, as their position on the ring dictates their susceptibility to nucleophilic substitution, which can be exploited in the synthesis of new analogues. researchgate.net

Collectively, these SAR insights suggest that the biological activity of analogues of 6-Bromo-2,4-dimethylpyridin-3-ol could be rationally tuned by modifying the substituents at the 2 and 4 positions, altering the halogen at the 6 position, or introducing new functional groups to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.

Corrosion Inhibition Mechanisms and Adsorption Studies on Metal Surfaces

The use of nitrogen-containing heterocyclic compounds, including pyridine derivatives, as corrosion inhibitors for metals in acidic environments is well-established. These molecules function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process. The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the pyridine ring facilitates this adsorption.

Studies on various pyridine derivatives have shown that they act as effective corrosion inhibitors for steel in acidic media. For example, the inhibition effect of 6-bromo-3-nitro-2-phenylimidazol[1,2-α] pyridine on C38 steel in sulfuric acid was investigated, revealing that the compound acts as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The inhibition efficiency increased with the concentration of the inhibitor, reaching a maximum of 86.56%, which is attributed to an increased fraction of the electrode surface being blocked by the adsorbed molecules. researchgate.net

The adsorption process of these inhibitors on the metal surface is often described by adsorption isotherms. Multiple studies on pyridine and pyrimidine (B1678525) derivatives have found that their adsorption behavior conforms to the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength of this adsorption can be quantified by the adsorption equilibrium constant (K_ads) and the standard free energy of adsorption (ΔG°_ads). Calculated ΔG°_ads values often indicate a combination of physisorption (electrostatic interaction) and chemisorption (covalent bond formation) between the inhibitor molecules and the metal surface. researchgate.net The efficiency of inhibition is also affected by temperature, with efficiency often decreasing at higher temperatures due to the desorption of the inhibitor molecules. researchgate.netresearchgate.net

Given its structure, which includes a pyridine ring with nitrogen and oxygen heteroatoms and a bromine atom, 6-Bromo-2,4-dimethylpyridin-3-ol is a strong candidate for being an effective corrosion inhibitor.

Table 4: Corrosion Inhibition and Adsorption Data for Related Heterocyclic Compounds

| Inhibitor Compound | Metal/Medium | Adsorption Isotherm | Inhibition Type | Key Findings |

|---|---|---|---|---|

| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol | Low carbon steel / 1 M HCl | Langmuir | - | Inhibition efficiency decreased with increasing temperature. researchgate.net |

| 6-bromo-3-nitro-2-phenylimidazol[1,2-α] pyridine | C38 steel / 0.5 M H₂SO₄ | Langmuir | Mixed-type | Inhibition efficiency increased with concentration, up to 86.56%. researchgate.net |

Future Perspectives and Emerging Research Avenues for 6 Bromo 2,4 Dimethylpyridin 3 Ol

Development of Novel Functional Materials and Smart Polymers

There is no available research on the use of 6-Bromo-2,4-dimethylpyridin-3-ol in the development of functional materials or smart polymers.

Integration into Advanced Drug Discovery Pipelines (excluding clinical trials)

No preclinical research or data on the integration of 6-Bromo-2,4-dimethylpyridin-3-ol into drug discovery pipelines has been published.

Applications in Sensors and Optoelectronic Devices

There are no studies or reports on the application of 6-Bromo-2,4-dimethylpyridin-3-ol in the field of sensors or optoelectronics.

Exploring its Role in Nanotechnology and Catalysis Beyond Traditional Approaches

No research has been identified that explores the role of 6-Bromo-2,4-dimethylpyridin-3-ol in nanotechnology or advanced catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2,4-dimethylpyridin-3-ol?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a directing group (e.g., hydroxyl or methyl groups) can achieve regioselectivity . Protecting groups may be employed to stabilize the hydroxyl group during bromination, followed by deprotection under mild acidic conditions. Optimization of solvent systems (e.g., acetic acid or dichloromethane) and temperature control (40–80°C) is critical to maximize yield .

Q. What spectroscopic techniques are essential for characterizing 6-Bromo-2,4-dimethylpyridin-3-ol?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and methyl group positions. The hydroxyl proton typically appears as a broad singlet in DMSO-d6 .

- X-ray Crystallography : Resolves steric effects of methyl groups and hydrogen-bonding interactions involving the hydroxyl group .

- FT-IR : Identifies O-H stretching (~3200 cm) and C-Br vibrations (~600 cm) .

Q. What are the primary applications of 6-Bromo-2,4-dimethylpyridin-3-ol in medicinal chemistry research?

- Methodological Answer : This compound serves as a versatile building block for synthesizing antimicrobial agents (e.g., hydrazide derivatives) and enzyme inhibitors. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, while the hydroxyl group facilitates hydrogen bonding in bioactive molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between 6-Bromo-2,4-dimethylpyridin-3-ol and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or adjusting methyl group positions) and compare bioactivity trends .

- Assay Validation : Ensure consistent testing protocols (e.g., MIC determination via broth microdilution) and use standardized bacterial strains to minimize variability .

- Purity Analysis : Employ HPLC or GC-MS to rule out impurities affecting activity .

Q. What strategies optimize regioselectivity in substitution reactions involving 6-Bromo-2,4-dimethylpyridin-3-ol?

- Methodological Answer :

- Directing Groups : The hydroxyl group can direct electrophilic substitution to specific ring positions. Methyl groups may sterically hinder certain sites .

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos for Buchwald-Hartwig amination, ensuring compatibility with bromine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .

Q. How does the steric and electronic environment of 6-Bromo-2,4-dimethylpyridin-3-ol influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,4-dimethyl groups hinder access to the C6 position, favoring reactions at less crowded sites. Bulky ligands may mitigate this .

- Electronic Effects : The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic attack, while methyl groups donate electrons, modulating reactivity .

Q. What methodological considerations are critical when evaluating the antimicrobial activity of 6-Bromo-2,4-dimethylpyridin-3-ol derivatives?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use standardized broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Control Compounds : Compare with clinical antibiotics (e.g., ciprofloxacin) and include solvent controls to validate results .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Q. How can computational chemistry aid in predicting the reactivity of 6-Bromo-2,4-dimethylpyridin-3-ol in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes by analogy to similar compounds (e.g., 6-bromo-2-iodopyridin-3-ol derivatives) .

- Molecular Docking : Predict binding interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.